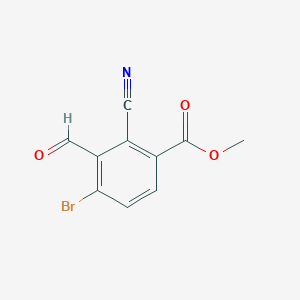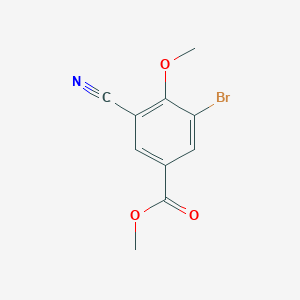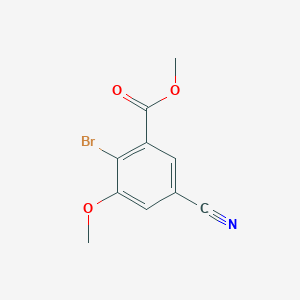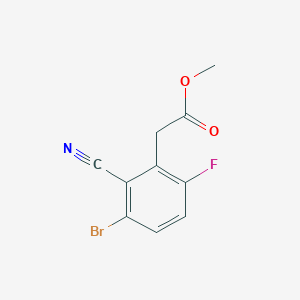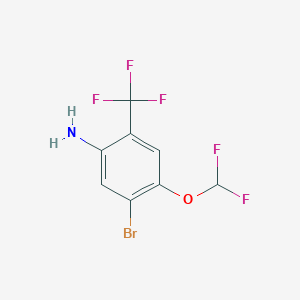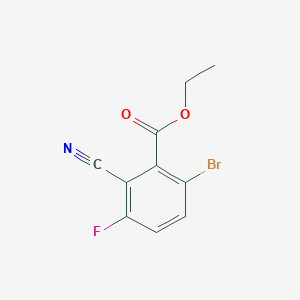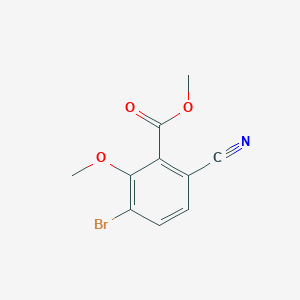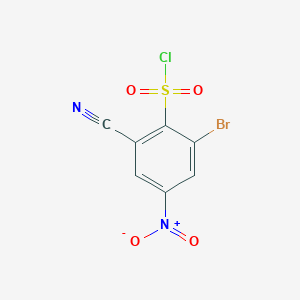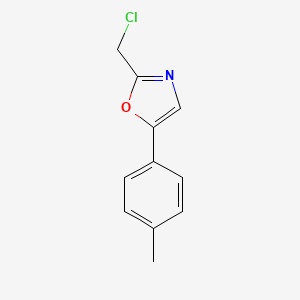
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole
Overview
Description
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 4-methylbenzoyl chloride and glycine can yield the intermediate 4-methylphenylglyoxal, which can then cyclize to form the oxazole ring.
-
Chloromethylation: : The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by treating the oxazole compound with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity would be considered.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Oxidizing agents such as potassium permanganate or chromium trioxide can convert the methyl group to a carboxylic acid.
Common Reagents and Conditions
-
Nucleophilic Substitution: : Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).
-
Oxidation: : Strong oxidizing agents like potassium permanganate in an acidic medium or chromium trioxide in acetic acid are commonly used.
Major Products
-
Substituted Oxazoles: : Depending on the nucleophile used, various substituted oxazoles can be formed, such as 2-(azidomethyl)-5-(4-methylphenyl)-1,3-oxazole or 2-(thiomethyl)-5-(4-methylphenyl)-1,3-oxazole.
-
Oxidized Products: : Oxidation of the methyl group yields 2-(chloromethyl)-5-(4-carboxyphenyl)-1,3-oxazole.
Scientific Research Applications
Chemistry
In chemistry, 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives might be used in the development of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
2-(Bromomethyl)-5-(4-methylphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and 4-methylphenyl groups, which confer specific reactivity and potential biological activities. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a candidate for drug development.
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGNFFRNLWRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





